5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid
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Overview
Description
5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid: is a synthetic organic compound characterized by the presence of a brominated pyrimidine ring and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Nitration of Benzoic Acid: 2-nitrobenzoic acid is prepared by nitrating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The brominated pyrimidine is then coupled with 2-nitrobenzoic acid using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for bromination and nitration steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) in DMF or dimethyl sulfoxide (DMSO).
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-[(5-bromopyrimidin-2-yl)oxy]-2-aminobenzoic acid.
Substituted Pyrimidines: Nucleophilic substitution of the bromine atom results in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both nitro and bromopyrimidine groups enhances its reactivity and potential interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives can act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its structural components are useful in designing polymers and other advanced materials.
Mechanism of Action
The mechanism by which 5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 5-bromopyrimidine-2-carboxylic acid
- 2-nitrobenzoic acid
- 5-bromo-2-nitropyrimidine
Comparison
Compared to similar compounds, 5-[(5-bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid is unique due to the combination of its bromopyrimidine and nitrobenzoic acid moieties. This dual functionality allows for a broader range of chemical reactions and applications. For instance, while 5-bromopyrimidine-2-carboxylic acid lacks the nitro group, it does not exhibit the same reactivity in reduction reactions. Similarly, 2-nitrobenzoic acid does not possess the bromopyrimidine ring, limiting its use in nucleophilic substitution reactions.
This compound’s unique structure makes it a valuable tool in various fields of research, offering distinct advantages over its simpler analogs.
Properties
CAS No. |
1961036-47-4 |
---|---|
Molecular Formula |
C11H6BrN3O5 |
Molecular Weight |
340.1 |
Purity |
0 |
Origin of Product |
United States |
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